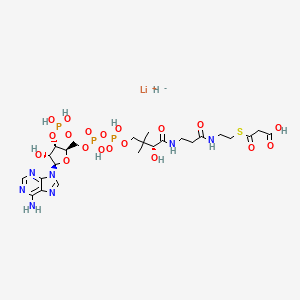
Malonyl Coenzyme A (lithium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonyl Coenzyme A (lithium salt) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
准备方法
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium salt) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0, with the presence of adenosine triphosphate (ATP) and bicarbonate ions .
Industrial Production Methods
Industrial production of Malonyl Coenzyme A (lithium salt) involves the fermentation of genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
化学反应分析
Types of Reactions
Malonyl Coenzyme A (lithium salt) undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with acetyl coenzyme A in the presence of fatty acid synthase to form long-chain fatty acids.
Carboxylation Reactions: It is formed by the carboxylation of acetyl coenzyme A.
Hydrolysis: It can be hydrolyzed to release malonic acid and coenzyme A.
Common Reagents and Conditions
Adenosine Triphosphate (ATP): Required for the carboxylation of acetyl coenzyme A.
Biotin: Acts as a cofactor for acetyl coenzyme A carboxylase.
Bicarbonate Ions: Provide the source of carbon dioxide for the carboxylation reaction.
Major Products Formed
Long-Chain Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Malonic Acid: Released upon hydrolysis of malonyl coenzyme A.
科学研究应用
Malonyl Coenzyme A (lithium salt) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a key role in the biosynthesis of fatty acids and polyketides.
Medicine: Investigated for its potential role in metabolic disorders and as a target for drug development.
Industry: Utilized in the production of bio-based chemicals and materials.
作用机制
Malonyl Coenzyme A (lithium salt) exerts its effects by serving as a substrate for fatty acid synthase, which catalyzes the condensation of malonyl coenzyme A with acetyl coenzyme A to form long-chain fatty acids . It also inhibits the enzyme carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into mitochondria for oxidation .
相似化合物的比较
Similar Compounds
Acetyl Coenzyme A (lithium salt): Another coenzyme A derivative involved in various metabolic pathways.
Methylmalonyl Coenzyme A (tetralithium salt): Involved in the metabolism of certain amino acids and fatty acids.
Succinyl Coenzyme A (sodium salt): Plays a role in the citric acid cycle and the synthesis of heme.
Uniqueness
Malonyl Coenzyme A (lithium salt) is unique due to its exclusive role as an extender unit in the synthesis of bacterial aromatic polyketides and its involvement in the regulation of fatty acid metabolism . Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
属性
分子式 |
C24H39LiN7O19P3S |
|---|---|
分子量 |
861.6 g/mol |
IUPAC 名称 |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |
InChI |
InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |
InChI 键 |
QPGMQKHOEJUYRG-WBXHHUBASA-N |
手性 SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
规范 SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)
![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)
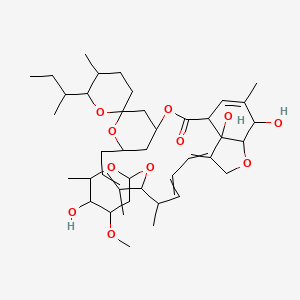
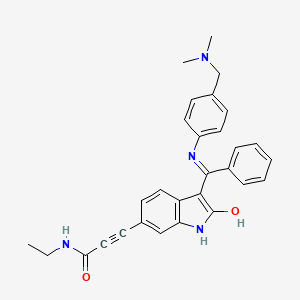
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)
![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
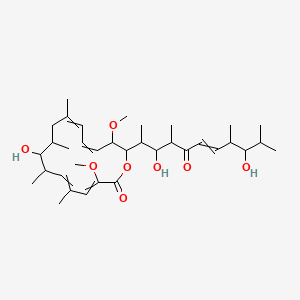
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)
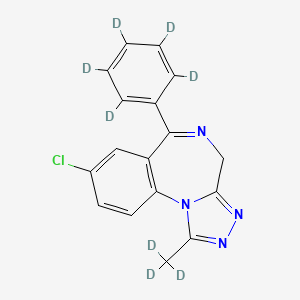
![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)
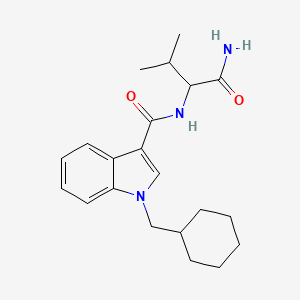
![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)
![(3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764795.png)
